Fmoc-gln-opfp

Descripción general

Descripción

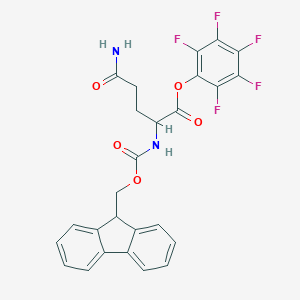

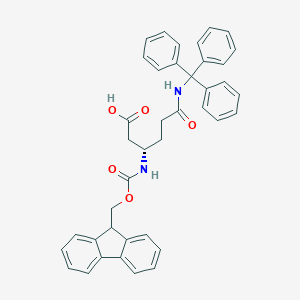

Fmoc-gln-opfp, also known as Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester, is a solid compound used in peptide synthesis . It is part of the Fmoc-amino acids family, which are commonly used in the Fmoc solid-phase peptide synthesis .

Synthesis Analysis

Fmoc-gln-opfp is used in Fmoc solid-phase peptide synthesis . It is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed .Molecular Structure Analysis

The empirical formula of Fmoc-gln-opfp is C45H33F5N2O5 . Its molecular weight is 776.75 . The SMILES string representation of its structure isFc1c(F)c(F)c(OC(=O)C@HNC(c2ccccc2)(c3ccccc3)c4ccccc4)NC(=O)OCC5c6ccccc6-c7ccccc57)c(F)c1F . Chemical Reactions Analysis

Fmoc-gln-opfp is suitable for Fmoc solid-phase peptide synthesis . It is an activated ester, meaning it can react directly without the need for further activation .Physical And Chemical Properties Analysis

Fmoc-gln-opfp is a solid compound . It is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Oligosaccharide Mimetics Obtained by Novel, Rapid Screening of Carboxylic Acid Encoded Glycopeptide Libraries : This study discusses the rapid identification of glycopeptides that mimic the action of oligosaccharides using combinatorial library methodology. It includes the use of glycosyl amino building blocks like Fmoc-Asn(β-Ac3GlcNAc)-OPfp (Hilaire et al., 1998).

Convenient High Yield and Stereoselective Synthesis of O-glycopeptides Using N-α-Fmoc-Tyr/Ser[β-d-Glc(OAc)4]OPfp Generated in Solution : This paper presents a method for the synthesis of O-glycopeptides, highlighting the use of Fmoc-AA-OPfp for the glycosylation reaction (Gangadhar et al., 2004).

Solid-phase Synthesis of Glycopeptides Synthesis of Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides

: The study discusses the use of Fmoc-Asp(OPfp)-O t Bu for the solid-phase synthesis of glycopeptides (Ürge et al., 1991).

Comparison of N-Dts and N-Aloc in the Solid-phase Syntheses of O-GlcNAc Glycopeptide Fragments : This research describes the application of glycosylated building blocks like Nα-Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides (Meinjohanns et al., 1995).

Multiple-Column Solid-Phase Glycopeptide Synthesis : This study involves the preparation of new building blocks such as Nα-Fmoc-Ser(Ac3-α-D-GalpNAc)-OPfp and their application in the synthesis of different O-glycopeptides (Peters et al., 1991).

Solid-phase Synthesis of Tyrosine-glycosylated Glycogenin Fragments : The research details the use of building blocks like Nα-Fmoc-Tyr(Bz4-α-D-Glc)-OPfp in the solid-phase synthesis of glycopeptides related to glycogenin (Jansson et al., 1996).

Adsorption on Molecularly Imprinted Polymers of Structural Analogues of a Template : This paper discusses the equilibrium adsorption isotherms of compounds including Fmoc-glycine (Fmoc-Gly), Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)), and their antipodes (Kim & Guiochon, 2005).

Synthesis of the Glycosyl Amino Acids Nα-Fmoc-Ser[Ac4-β-d-Gal p-(1 → 3)-Ac2-α-d-GalN3 p]-OPfp : This research involves the synthesis of glycosyl amino acids for solid-phase glycopeptide synthesis to investigate the substrate specificity of a galactosyltransferase (Paulsen et al., 1995).

Safety And Hazards

Fmoc-gln-opfp can cause skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZFMYVWWIIGD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-gln-opfp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

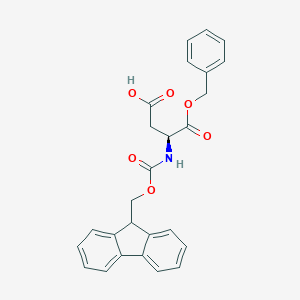

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

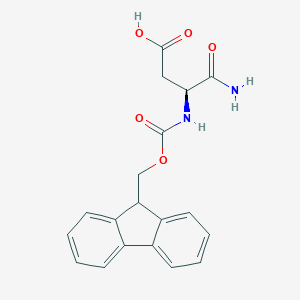

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)